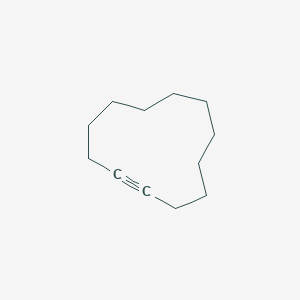

Cyclododecyne

Description

Structure

3D Structure

Properties

CAS No. |

1129-90-4 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

cyclododecyne |

InChI |

InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-10H2 |

InChI Key |

BYDOJAHKOHCERE-UHFFFAOYSA-N |

SMILES |

C1CCCCCC#CCCCC1 |

Canonical SMILES |

C1CCCCCC#CCCCC1 |

Other CAS No. |

1129-90-4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Cyclododecyne from Cyclododecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for producing cyclododecyne, a valuable strained alkyne in bioconjugation and materials science, starting from the readily available precursor, cyclododecanone. The synthesis is a two-step process involving the formation of a tosylhydrazone intermediate, followed by an elimination reaction under strongly basic conditions, a transformation known as the Shapiro reaction. This document outlines the detailed experimental protocols, presents relevant quantitative data, and illustrates the reaction pathway and workflow using diagrams.

Synthetic Strategy Overview

The conversion of cyclododecanone to this compound is efficiently achieved in two sequential steps:

-

Formation of Cyclododecanone Tosylhydrazone: Cyclododecanone is condensed with p-toluenesulfonylhydrazine (TsNHNH2) to form the corresponding tosylhydrazone. This reaction is a standard method for derivatizing ketones and aldehydes.[1]

-

Shapiro Reaction: The prepared cyclododecanone tosylhydrazone is then treated with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). This induces an elimination reaction that, under specific conditions, leads to the formation of the strained triple bond of this compound. The Shapiro reaction is a well-established method for converting tosylhydrazones into alkenes, and with certain substrates and conditions, it can be adapted for alkyne synthesis.[2][3]

Experimental Protocols

Step 1: Synthesis of Cyclododecanone Tosylhydrazone

This procedure is based on established methods for the synthesis of tosylhydrazones from ketones.[1]

Materials:

-

Cyclododecanone

-

p-Toluenesulfonylhydrazine (Tosylhydrazine)

-

Absolute Ethanol

-

Catalytic amount of p-toluenesulfonic acid (optional, but can accelerate the reaction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclododecanone (1.0 equivalent) in absolute ethanol.

-

Add p-toluenesulfonylhydrazine (1.1 to 1.5 equivalents) to the solution.[1]

-

(Optional) Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[1]

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure cyclododecanone tosylhydrazone. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol if necessary.[1]

Step 2: Synthesis of this compound via Shapiro Reaction

This generalized protocol is based on the principles of the Shapiro reaction for the synthesis of alkenes, adapted for the formation of an alkyne.[2][3] Precise conditions may require optimization for this specific substrate.

Materials:

-

Cyclododecanone tosylhydrazone

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous quenching agent (e.g., water, methanol)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclododecanone tosylhydrazone (1.0 equivalent) in anhydrous THF or diethyl ether in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (at least 2.2 equivalents) dropwise to the cooled solution via the dropping funnel. The addition of the first equivalent of n-BuLi deprotonates the sulfonamide nitrogen, and the second equivalent removes a proton from the carbon alpha to the hydrazone, initiating the elimination sequence.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified period (e.g., 1-2 hours) and then let it gradually warm to room temperature. The progress of the reaction can be monitored by quenching small aliquots and analyzing by GC-MS.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of an anhydrous proton source (e.g., water or methanol).

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

Table 1: Synthesis of Tosylhydrazones from Ketones

| Starting Ketone | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-Methylsulfanylcyclododecanone | p-Toluenesulfonylhydrazine, p-Toluenesulfonic acid (cat.) | Ethanol | Reflux | 5 | 76 | [1] |

| Various Aldehydes and Ketones | p-Toluenesulfonylhydrazine | Ethanol | Reflux | 0.5-2 | 85-98 | Generic Procedure |

Table 2: Shapiro Reaction for Alkene/Alkyne Synthesis

| Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyclododecanone Tosylhydrazone | n-BuLi (2.2) | THF | -78 to RT | 2-4 | This compound | Estimated 40-60* |

| Tricyclic Ketone Tosylhydrazone | n-BuLi | Not Specified | Not Specified | Not Specified | Cyclic Alkene | Not Specified[2] |

*Yield is an estimate based on typical Shapiro reaction outcomes for similar substrates and may require optimization.

Visualizations

Overall Synthetic Workflow

Caption: Workflow for the two-step synthesis of this compound.

Reaction Mechanism of the Shapiro Reaction

Caption: Mechanism of the Shapiro reaction for this compound synthesis.

Conclusion

The synthesis of this compound from cyclododecanone is a practical and accessible route for researchers in various fields. The two-step process, involving the formation of a stable tosylhydrazone intermediate followed by a Shapiro reaction, provides a reliable method for obtaining this highly useful strained alkyne. While the general conditions are well-established, optimization of the Shapiro reaction step may be necessary to maximize the yield of this compound. This guide provides a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

mechanism of cyclododecyne formation

An In-depth Technical Guide on the Mechanism of Cyclododecyne Formation

Introduction

This compound is a cycloalkyne of significant interest in organic chemistry and materials science, primarily due to its utility in copper-free click chemistry. Its strained triple bond allows for facile [3+2] cycloaddition reactions with azides without the need for a cytotoxic copper catalyst, making it a valuable tool in bioconjugation and drug development. This guide provides a detailed overview of the primary synthetic routes for this compound, focusing on the underlying reaction mechanisms, experimental protocols, and quantitative data.

Synthesis from Cyclododecanone

One of the most common and established routes to this compound begins with the readily available starting material, cyclododecanone. This multi-step synthesis involves the formation of a hydrazone, followed by an oxidative fragmentation reaction.

Mechanistic Pathway

The synthesis proceeds through two key steps:

-

Hydrazone Formation: Cyclododecanone is reacted with hydrazine to form the corresponding hydrazone. This is a standard condensation reaction where the oxygen of the ketone is replaced by the N-NH2 group of hydrazine.

-

Oxidative Fragmentation: The resulting hydrazone is then subjected to oxidation, typically using an oxidizing agent like lead tetraacetate or mercury(II) oxide. The mechanism involves the formation of a diazo intermediate, which then undergoes fragmentation to eliminate nitrogen gas and form the carbon-carbon triple bond, yielding this compound.

A variation of this method involves the synthesis of a vinyl triflate from the ketone, followed by elimination.

Experimental Protocol: Synthesis via Hydrazone Intermediate

Step 1: Synthesis of Cyclododecanone Hydrazone

-

To a solution of cyclododecanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the white solid, wash with cold ethanol, and dry under vacuum to yield cyclododecanone hydrazone.

Step 2: Oxidation to this compound

-

Dissolve the cyclododecanone hydrazone (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

-

Add the oxidizing agent, for example, lead tetraacetate (1.1 eq), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction with an aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of the Pathway

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclododecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecyne is a cycloalkyne with the chemical formula C₁₂H₂₀. As a twelve-membered carbocyclic alkyne, its unique structural characteristics, particularly the inherent ring strain of the cyclic alkyne, make it a molecule of significant interest in various fields of chemical research. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and its applications in modern organic synthesis, particularly in the realm of bioconjugation chemistry.

Physical Properties of this compound

This compound is a non-polar organic compound. While its melting point is not readily found in the literature, the melting point of its fully saturated analog, cyclododecane, is 60.4 °C, suggesting that this compound is likely a liquid or a low-melting solid at room temperature.[1][2] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀ | [3] |

| Molecular Weight | 164.29 g/mol | [3] |

| Boiling Point | 106-109 °C at 11 Torr | [4] |

| 247.7 °C at 760 mmHg | [5] | |

| Density | 0.85 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.471 | [5] |

| Physical State | Not specified (likely liquid or low-melting solid) | |

| Solubility | Soluble in nonpolar organic solvents | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the strained triple bond within the twelve-membered ring. This ring strain significantly enhances its reactivity compared to linear alkynes, making it a valuable reagent in various chemical transformations.

Ring Strain

Reactivity and Key Reactions

The primary mode of reactivity for this compound is the relief of its ring strain through addition reactions across the triple bond.

This compound and its derivatives are particularly noted for their participation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This type of reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of a cycloalkyne with an azide to form a stable triazole.[7] A key advantage of SPAAC is that it proceeds readily without the need for a cytotoxic copper(I) catalyst, making it a bioorthogonal reaction that can be performed in living systems. The high rate of these reactions is attributed to the release of ring strain in the transition state.

Experimental Protocols

Synthesis of this compound from Cyclododecanone

A common route for the synthesis of this compound is from the readily available starting material, cyclododecanone. The following is a representative experimental protocol based on the Shapiro reaction.

Step 1: Formation of the Tosylhydrazone

-

In a round-bottom flask, dissolve cyclododecanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add p-toluenesulfonhydrazide (1.1 equivalents) to the solution.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The product, cyclododecanone tosylhydrazone, can be isolated by filtration or extraction after removal of the solvent under reduced pressure.

Step 2: Elimination to form this compound

-

Suspend the dried cyclododecanone tosylhydrazone in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base, such as two equivalents of n-butyllithium or lithium diisopropylamide (LDA), to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous mixture with a non-polar organic solvent (e.g., pentane or hexane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are consistent with its C₁₂H₂₀ structure.

-

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region, corresponding to the methylene protons of the ring. The protons on the carbons adjacent to the alkyne (propargylic protons) would typically appear at a slightly downfield chemical shift compared to the other methylene protons.

-

¹³C NMR: The carbon NMR spectrum is more informative. It will show characteristic signals for the sp-hybridized carbons of the alkyne, typically in the range of 80-100 ppm. The spectrum will also display a set of signals for the sp³-hybridized methylene carbons of the ring. A reference to the ¹³C NMR spectrum of this compound has been made in the literature.[3]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (164.29 g/mol ). The fragmentation pattern would likely involve the loss of small alkyl fragments from the ring. The NIST Chemistry WebBook provides access to the mass spectrum of this compound.[8]

Visualizations

Caption: Synthesis workflow for this compound from cyclododecanone.

Caption: Relationship between this compound and related C12 compounds.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Conclusion

This compound is a versatile and reactive molecule whose properties are dominated by the presence of a strained triple bond within its twelve-membered ring. Its physical properties are characteristic of a medium-sized, non-polar organic compound. The high reactivity endowed by its ring strain, particularly in strain-promoted azide-alkyne cycloadditions, has established this compound and its derivatives as invaluable tools in chemical biology and materials science. The synthetic routes to this compound are well-established, allowing for its accessibility to the research community. Further exploration of the reactivity of this compound is likely to uncover new and valuable chemical transformations.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. CYCLODODECANONE(830-13-7) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C12H20 | CID 136909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsyn.fyi [rsyn.fyi]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [webbook.nist.gov]

Cyclododecyne: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for cyclododecyne. Due to the limited availability of specific, quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information from general principles of handling strained alkynes, safety data sheets of structurally related compounds, and best practices in a research laboratory setting.

General Information

This compound (C₁₂H₂₀) is a cyclic alkyne characterized by a twelve-carbon ring containing a carbon-carbon triple bond. This strained alkyne is a valuable reagent in organic synthesis, particularly in the field of bioorthogonal chemistry, where it participates in copper-free click reactions. Its reactivity, driven by the significant ring strain, also dictates its stability and handling requirements.

Chemical Structure:

Caption: Chemical structure of this compound.

Stability Profile

Reactivity and Potential Degradation:

-

Polymerization: Like many strained alkynes, this compound has the potential to undergo polymerization, especially in the presence of heat, light, or certain catalysts. This is a primary concern for long-term storage.

-

Oxidation: The triple bond is susceptible to oxidation. Exposure to strong oxidizing agents should be strictly avoided. While stability in the presence of atmospheric oxygen under ambient conditions has not been extensively studied, it is prudent to handle and store this compound under an inert atmosphere.

-

Reaction with Nucleophiles: The strained nature of the triple bond can make it susceptible to attack by nucleophiles. Contact with strong bases or other nucleophilic reagents during storage should be avoided.

-

Moisture Sensitivity: While not definitively reported, it is best practice to protect this compound from moisture to prevent potential side reactions.

Incompatible Materials:

Based on the reactivity of alkynes and general chemical safety principles, the following materials should be considered incompatible with this compound:

-

Strong oxidizing agents

-

Strong acids and bases

-

Reactive metals

Recommended Storage Conditions

The following storage conditions are recommended to maximize the shelf-life of this compound. These are based on general best practices for storing reactive organic compounds.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize thermal decomposition and potential polymerization. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, amber glass vial | To protect from light and prevent leakage or contamination. |

| Location | Well-ventilated, designated chemical storage area | To ensure safety in case of accidental release. |

Handling Procedures

Due to the potential reactivity of this compound, proper handling procedures are crucial to ensure user safety and maintain the integrity of the compound.

Caption: General workflow for handling this compound.

Experimental Protocols for Purity Assessment

Regular assessment of the purity of this compound is recommended, especially for material that has been stored for an extended period. The following are general protocols for purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Assessment Workflow

Caption: Workflow for purity assessment of this compound.

Detailed Methodologies

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To qualitatively assess the purity of this compound and identify potential degradation products or residual solvents.

-

Methodology:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, dichloromethane-d2) in an NMR tube.

-

Acquire a proton (¹H) NMR spectrum. The presence of sharp, well-defined peaks corresponding to the this compound structure and the absence of significant unidentifiable peaks are indicative of high purity.

-

Acquire a carbon-13 (¹³C) NMR spectrum. This can help to confirm the carbon skeleton and identify impurities that may not be obvious in the ¹H NMR spectrum.

-

Compare the acquired spectra with a reference spectrum of pure this compound if available. Look for the appearance of new signals or changes in the relative integration of existing signals over time, which could indicate degradation.

-

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To quantitatively determine the purity of this compound and identify volatile impurities.

-

Methodology:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The GC oven temperature program should be optimized to achieve good separation of this compound from potential impurities and solvent. A typical program might start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C), and hold for a period to ensure all components elute.

-

The mass spectrometer will provide mass spectra of the eluting peaks. The peak corresponding to this compound should have the correct mass-to-charge ratio (m/z) for its molecular ion.

-

The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram (excluding the solvent peak).

-

Disclaimer: The information provided in this guide is intended for use by qualified professionals and is based on general principles of chemical safety and handling. Specific stability data for this compound is limited, and users should exercise caution and perform their own risk assessments before handling this compound. Always consult the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive safety information.

A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes. This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science. At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage. Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

The Engine of the Reaction: Cyclooctynes and Their Influence on Kinetics

The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties. The choice of cyclooctyne is therefore a key consideration in experimental design, tailored to the specific application and desired reaction kinetics.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | High reactivity and stability, widely used.[1] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |

| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |

| Biarylazacyclooctynone | BARAC | ~0.9 | Very high reactivity, but can be less stable.[2] |

| Difluorinated Cyclooctyne | DIFO | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms.[3] |

| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |

Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.

Experimental Protocols: A Practical Guide to SPAAC Bioconjugation

The following protocols provide a general framework for performing SPAAC reactions. Optimization of reaction conditions, such as concentration, temperature, and reaction time, is often necessary for specific applications.

Protocol 1: General Protein Labeling with a Cyclooctyne-NHS Ester

This protocol describes the labeling of a protein with a cyclooctyne moiety, preparing it for subsequent conjugation to an azide-functionalized molecule.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-NHS ester (e.g., DBCO-NHS ester) dissolved in DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is free of primary amines (e.g., Tris buffer) that could compete with the NHS ester reaction. If necessary, perform a buffer exchange into PBS.

-

Reaction Setup: Add a 10-20 fold molar excess of the Cyclooctyne-NHS ester solution to the protein solution. The final DMSO concentration should typically be below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted cyclooctyne reagent and quenching agent by size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the cyclooctyne (e.g., ~309 nm for DBCO).

Protocol 2: SPAAC Ligation of a Cyclooctyne-Labeled Protein with an Azide-Containing Molecule

This protocol details the conjugation of the cyclooctyne-labeled protein to a molecule functionalized with an azide group.

Materials:

-

Cyclooctyne-labeled protein

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the cyclooctyne-labeled protein with a 1.5-5 fold molar excess of the azide-containing molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the reactivity of the specific cyclooctyne and azide pair.

-

Purification: Purify the resulting bioconjugate to remove unreacted azide-containing molecule and any potential side products. This can be achieved using techniques such as size-exclusion chromatography (SEC), affinity chromatography, or ion-exchange chromatography (IEC), depending on the properties of the conjugate.

-

Analysis: Characterize the final conjugate to confirm successful ligation and determine purity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC are commonly used.

Protocol 3: Purification and Analysis of SPAAC Products

A. Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying and analyzing bioconjugates based on their hydrophobicity.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C4, C8, or C18 reversed-phase column suitable for protein separation

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample dissolved in Mobile Phase A or a compatible buffer

Procedure:

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

-

Sample Injection: Inject the crude reaction mixture onto the column.

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient slope can be optimized to achieve the best separation.

-

Fraction Collection: Collect fractions corresponding to the desired product peak, as detected by UV absorbance (e.g., at 280 nm for protein and a wavelength specific to the conjugated molecule).

-

Analysis of Fractions: Analyze the collected fractions by a secondary method (e.g., SDS-PAGE or mass spectrometry) to confirm the presence and purity of the desired conjugate.

-

Solvent Removal: Lyophilize or use a solvent evaporation system to remove the HPLC solvents from the purified fractions.

B. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the formation of the triazole ring, a hallmark of a successful SPAAC reaction.

Sample Preparation:

-

The purified conjugate should be exchanged into a deuterated solvent (e.g., D₂O or DMSO-d₆) compatible with the sample.

-

The sample concentration should be sufficient for NMR analysis (typically >1 mg/mL for proteins).

Data Acquisition and Analysis:

-

Acquire a ¹H NMR spectrum of the sample.

-

Look for the characteristic proton signal of the triazole ring. For 1,4-disubstituted triazoles formed in SPAAC, this signal typically appears as a singlet in the region of δ 7.5-8.5 ppm. The exact chemical shift will depend on the specific structure of the cyclooctyne and azide.

-

Integration of the triazole proton signal relative to other known proton signals in the molecule can provide information about the efficiency of the reaction.

Visualizing the Core Concepts of SPAAC

To further elucidate the principles and applications of SPAAC, the following diagrams have been generated using the DOT language.

Applications in Drug Development and Research

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise control over drug placement and stoichiometry results in more homogeneous and potentially more effective ADCs with improved therapeutic windows.

-

Live-Cell Imaging: By tagging biomolecules with a cyclooctyne or an azide, researchers can visualize their localization and dynamics in real-time within living cells. This is often achieved through the conjugation of fluorophores.

-

Targeted Drug Delivery: SPAAC can be used to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or other delivery vehicles, enhancing their accumulation at the desired site of action and reducing off-target effects.

-

Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

-

Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

Conclusion and Future Outlook

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the chemical biologist's and drug developer's arsenal. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems. The continued development of new cyclooctynes with even faster reaction rates and improved stability, alongside the expanding repertoire of azide- and cyclooctyne-functionalized probes, promises to further broaden the horizons of SPAAC. As our understanding of complex biological processes deepens, SPAAC will undoubtedly play a pivotal role in unraveling these intricacies and in the design of the next generation of targeted therapeutics and advanced diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Table 1 from Clicking 1,2,4,5-tetrazine and cyclooctynes with tunable reaction rates. | Semantic Scholar [semanticscholar.org]

- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Evolution to Biocompatible Chemistry

An In-depth Technical Guide on the Core Principles of Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The concept of "click chemistry," introduced in 2001, defined a class of reactions that are modular, efficient, and high-yielding.[1] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is known for its reliability and the formation of a stable 1,2,3-triazole linkage.[1] However, the requisite copper(I) catalyst exhibits significant cytotoxicity, limiting its application within living systems.[2][3][4][5][6] This critical limitation spurred the development of copper-free click chemistry, a set of bioorthogonal reactions that retain the efficiency of their predecessor while eliminating the need for a toxic metal catalyst.[2][3][4][7] These reactions can proceed within complex biological environments, including live cells and whole organisms, without interfering with native biochemical processes.[1][3][6]

This guide provides a technical overview of the two predominant copper-free click chemistry platforms: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation. It details their core principles, presents key quantitative data, provides experimental protocols, and offers guidance for their application in research and drug development.

Core Principles and Mechanisms

Copper-free click chemistry reactions are driven by unique chemical principles that allow them to proceed spontaneously under physiological conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The foundation of SPAAC is the use of a cyclic alkyne, typically a cyclooctyne, which possesses significant ring strain (approx. 18 kcal/mol).[3][4] This strain is due to the deformation of the alkyne's ideal 180° bond angle to fit within the eight-membered ring.[3] The high internal energy of the strained alkyne lowers the activation energy for the [3+2] cycloaddition reaction with an azide. The reaction proceeds in a concerted mechanism, driven by the release of this ring strain upon forming the more stable, less-strained triazole product.[1] This eliminates the need for a copper catalyst, rendering the reaction biocompatible.[1][4]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction, commonly referred to as tetrazine ligation, is another prominent copper-free click reaction known for its exceptionally fast kinetics.[8][9] This reaction involves a [4+2] cycloaddition between an electron-deficient diene (a tetrazine) and an electron-rich dienophile, which is typically a strained alkene like trans-cyclooctene (TCO).[1][8][10] The initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[1]

Quantitative Data: A Comparative Analysis of Reaction Kinetics

The choice of a bioorthogonal reaction often depends on the required reaction speed. IEDDA reactions are significantly faster than SPAAC reactions, which in turn are faster than the early Staudinger ligation.

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |

| CuAAC | Terminal Alkyne + Azide | 10 - 10⁴ | High efficiency, but requires cytotoxic copper catalyst.[9][11] |

| SPAAC | Strained Alkyne + Azide | 10⁻³ - 1 | Biocompatible (copper-free), but generally slower than CuAAC and IEDDA.[12] |

| IEDDA | Tetrazine + Strained Alkene | 1 - 10⁶ | Extremely fast kinetics, biocompatible, ideal for low concentration applications.[1][11][12] |

Table 2: Second-Order Rate Constants for Selected SPAAC Reagents

| Strained Alkyne | Azide Partner | Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.1 - 0.3 | Widely used due to a good balance of reactivity and stability. |

| BCN (Bicyclo[6.1.0]nonyne) | Phenyl Azide | ~0.1 - 1.0 | Smaller and more hydrophilic than DBCO; reactivity is sensitive to the azide's electronics.[12][13] |

| DIFO (Difluorinated Cyclooctyne) | Benzyl Azide | ~0.4 | Fluorine atoms enhance reactivity through inductive effects.[1] |

| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9 | High reactivity but can be less stable in aqueous buffers.[12][13] |

Table 3: Second-Order Rate Constants for Selected IEDDA (Tetrazine Ligation) Reagents

| Tetrazine | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO (trans-cyclooctene) | ~2000 | Very rapid reaction, widely used in bioorthogonal chemistry.[14] |

| 6-Methyl-tetrazine | TCO | ~1000 | High stability in aqueous media with very fast kinetics.[8] |

| 6-H-tetrazine | TCO | up to 30,000 | Extremely fast but can be less stable than methyl-substituted versions.[8] |

Experimental Protocols

The following sections provide generalized, detailed methodologies for common applications of copper-free click chemistry.

General Protocol for Protein Labeling via SPAAC (using DBCO-NHS Ester)

This protocol describes the covalent attachment of a DBCO moiety to a protein via its primary amines (e.g., lysine residues) and subsequent conjugation to an azide-modified molecule.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-NHS Ester

-

Anhydrous, water-miscible solvent (DMSO or DMF)

-

Azide-modified molecule of interest

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification equipment (e.g., spin desalting columns or gel filtration column like Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer such as PBS.[2][15] If the buffer contains primary amines (e.g., Tris), exchange it for a suitable buffer via dialysis or buffer exchange columns. Adjust protein concentration to 1-10 mg/mL.

-

DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[2]

-

DBCO Activation of Protein:

-

Slowly add a molar excess of the DBCO-NHS ester stock solution to the protein solution. For protein concentrations >5 mg/mL, use a 10-fold molar excess. For concentrations <5 mg/mL, use a 20- to 50-fold molar excess.[2]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[2][15]

-

-

Quenching (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris to consume any unreacted NHS ester. Incubate for 15 minutes.[2]

-

Purification of DBCO-Protein: Remove excess, unreacted DBCO reagent using a spin desalting column or gel filtration chromatography.[1][15] The DBCO-activated protein is now ready for conjugation.

-

SPAAC Reaction:

-

Add the azide-modified molecule to the purified DBCO-activated protein. A 1.5 to 3-fold molar excess of the less critical component is recommended.[2]

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[2] Reaction times may vary based on reactant concentrations and intrinsic reactivity.

-

-

Final Purification: Purify the final protein conjugate from excess azide-modified reagent using an appropriate method such as gel filtration, dialysis, or affinity chromatography, depending on the nature of the conjugate.

General Protocol for Biomolecule Labeling via IEDDA (Tetrazine-TCO)

This protocol outlines the conjugation of a tetrazine-modified molecule to a TCO-modified molecule. The example focuses on a protein-protein conjugation.

Materials:

-

Protein 1 and Protein 2 in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS Ester and Methyl-Tetrazine-NHS Ester

-

Anhydrous DMSO or DMF

-

1 M NaHCO₃ solution

-

Spin desalting columns

Procedure:

-

Activate Protein 1 with TCO:

-

Activate Protein 2 with Tetrazine:

-

Purify Activated Proteins:

-

Purify both the TCO-Protein 1 and the Tetrazine-Protein 2 from unreacted NHS esters using separate spin desalting columns according to the manufacturer's instructions.[1]

-

-

IEDDA Ligation:

-

Final Product: The resulting protein-protein conjugate is now ready for use. Further purification may be necessary to remove any unreacted starting proteins, depending on the downstream application.

Visualizations: Workflows and Decision Making

General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a target biomolecule using copper-free click chemistry.

Reagent Selection Guide

Choosing the right copper-free click chemistry depends on the experimental constraints and desired outcome. This decision tree provides guidance on selecting an appropriate reaction.

References

- 1. broadpharm.com [broadpharm.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 4. Copper-free Click Reaction Reagents | TCI AMERICA [tcichemicals.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pharmiweb.com [pharmiweb.com]

- 8. Bot Detection [iris-biotech.de]

- 9. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]

- 15. setabiomedicals.com [setabiomedicals.com]

- 16. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

Cyclododecyne Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cyclododecyne, a key cyclic alkyne used in various chemical applications, including bioconjugation and materials science. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document outlines standardized experimental protocols for determining its solubility and presents an illustrative data table. Furthermore, it details experimental and logical workflows relevant to its synthesis and application.

Core Concept: Solubility of this compound

This compound (C₁₂H₂₀) is a nonpolar, hydrophobic molecule. Its solubility is primarily dictated by the principle of "like dissolves like," meaning it will exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. The large twelve-carbon ring structure contributes significantly to its nonpolar nature. While empirical quantitative data is scarce, its predicted LogP value of approximately 5.28 suggests poor aqueous solubility and good solubility in lipophilic media.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |

| Hexane | C₆H₁₄ | 0.1 | 25 | > 50 |

| Toluene | C₇H₈ | 2.4 | 25 | > 50 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | > 40 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | > 40 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 25 | > 30 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | > 20 |

| Acetone | C₃H₆O | 5.1 | 25 | ~10-15 |

| Isopropanol | C₃H₈O | 3.9 | 25 | ~5-10 |

| Ethanol | C₂H₆O | 4.3 | 25 | ~1-5 |

| Methanol | CH₄O | 5.1 | 25 | < 1 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | < 0.5 |

| Water | H₂O | 10.2 | 25 | < 0.01 |

Note: The solubility values in this table are for illustrative purposes only and are intended to demonstrate the expected trend based on solvent polarity. Actual experimental determination is required for accurate values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of this compound solubility in organic solvents.

Gravimetric Method for Saturated Solutions

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 μm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance (± 0.0001 g)

-

Nitrogen or vacuum line for solvent evaporation

Procedure:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a scintillation vial. An excess is ensured by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a 0.2 μm filter to remove any suspended particles.

-

Transfer the filtered supernatant to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the this compound.

-

Once the solvent is completely removed, re-weigh the evaporation dish containing the dried this compound residue.

-

The solubility is calculated as the mass of the residue per volume of the supernatant, typically expressed in g/100 mL or mg/mL.

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a chromophore or if a derivative with a chromophore is used. A calibration curve is required.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-5).

-

Sample Preparation: Withdraw a small, accurately measured volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualizing Workflows with Graphviz

Synthesis of a Functionalized this compound Derivative

This diagram illustrates a representative synthetic workflow for producing a functionalized this compound that can be used for further conjugation.

Caption: A representative synthetic pathway for a functionalized this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

This diagram outlines the logical flow of using this compound in a typical strain-promoted click chemistry application for bioconjugation.

Caption: Workflow for bioconjugation via strain-promoted click chemistry.

theoretical calculations of cyclododecyne ring strain

An In-Depth Technical Guide to the Theoretical Calculation of Cyclododecyne Ring Strain

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ring strain is a critical determinant of molecular stability and reactivity, playing a pivotal role in the fields of organic synthesis and drug development. For cycloalkynes such as this compound, the geometric constraints of incorporating a linear alkyne moiety into a cyclic framework induce significant strain, which can be harnessed to drive reactions like strain-promoted cycloadditions. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to quantify the ring strain energy (RSE) of this compound. It details the primary theoretical frameworks, offers a step-by-step computational protocol using modern quantum chemical methods, and presents quantitative data for relevant cyclic hydrocarbons to contextualize the expected strain in medium-ring alkynes.

The Concept of Ring Strain in Cycloalkynes

Ring strain, or strain energy (SE), represents the excess potential energy of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue.[1] This excess energy arises from several unfavorable energetic contributions:

-

Angle Strain: The deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbons, 180° for sp-hybridized carbons).

-

Torsional Strain (Pitzer Strain): The eclipsing of bonds on adjacent atoms, leading to repulsive electronic interactions.

-

Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring.

In cycloalkynes, the requirement for the C-C≡C-C unit to be linear (180°) is severely compromised by the ring structure, leading to substantial angle strain. This bond angle distortion is a primary contributor to the high reactivity of strained cycloalkynes, making them valuable reagents in applications like bioorthogonal chemistry.

Theoretical Frameworks for Strain Energy Calculation

Ring strain is not a physical observable that can be measured directly. Instead, it is calculated as the energy difference between the actual molecule and a strain-free reference.[2] Several robust computational methods are employed for this purpose.

Isodesmic and Homodesmotic Reactions

A common and reliable method involves constructing a balanced hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides.[1] The enthalpy of this reaction, calculated computationally, corresponds to the strain energy of the cyclic reactant.

-

Isodesmic Reaction: Conserves the number of bonds of each formal type (e.g., C-C, C-H, C=C).

-

Homodesmotic Reaction: Imposes stricter conservation, maintaining the count of each type of bond between atoms of specific hybridization states (e.g., C(sp³)-C(sp³), C(sp³)-H). This method generally yields more accurate strain energies by canceling out systematic errors in the calculations more effectively.

For this compound (C₁₂H₂₀), a possible isodesmic reaction to calculate its strain energy (SE) would be:

C₁₂H₂₀ (this compound) + 10 CH₃-CH₃ → 2 CH₃-C≡C-CH₃ + 8 CH₃-CH₂-CH₃

The strain energy is then calculated as: SE = [E(C₁₂H₂₀) + 10 * E(ethane)] - [2 * E(2-butyne) + 8 * E(propane)]

Group Equivalent Methods

This approach compares the calculated heat of formation of the cyclic molecule to an estimated value for a hypothetical strain-free isomer derived from summing the energy contributions of constituent chemical groups (e.g., -CH₂-, -C(sp)-).[1] The difference between the quantum mechanically calculated energy of the actual molecule and the sum of these group increments reveals the strain energy.[1]

Detailed Computational Protocol

The following protocol outlines the steps to calculate the ring strain of this compound using quantum chemistry software (e.g., Gaussian, Q-Chem, ORCA).

Methodology: The protocol will use Density Functional Theory (DFT), a widely applied method known for its balance of accuracy and computational cost.

-

Level of Theory: ωB97M-D4 functional.

-

Basis Set: def2-TZVPP basis set.

-

Solvation: Gas phase is typically used for fundamental strain energy calculations.

Step 1: Build Initial 3D Structures Construct the 3D coordinates for this compound and all molecules in the chosen reference reaction (e.g., ethane, 2-butyne, propane for the isodesmic reaction).

Step 2: Geometry Optimization Perform a geometry optimization for each molecule to locate its minimum energy structure on the potential energy surface. This step is crucial as it finds the most stable conformer.

Step 3: Frequency Calculation Run a vibrational frequency calculation on each optimized structure. This serves two purposes:

-

Confirmation of Minimum: A true minimum energy structure will have no imaginary frequencies.

-

Thermochemical Data: The calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the enthalpy.

Step 4: Single-Point Energy Calculation To improve accuracy, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., composite methods like CBS-APNO or G4).[1][3]

Step 5: Calculate Strain Energy Using the computed electronic energies (corrected with ZPVE), calculate the total reaction energy for the isodesmic or homodesmotic reaction. This value is the strain energy of this compound.

Quantitative Data: Ring Strain in Cyclic Hydrocarbons

While specific, high-level computational results for this compound are not prevalent in the cited literature, the strain energies of related cycloalkanes and a smaller cycloalkyne provide essential context. Cyclododecane, the saturated analogue, is known to have minimal ring strain, approaching that of a strain-free linear alkane.[4] However, the introduction of the alkyne bond significantly increases strain.

| Compound | Formula | Ring Size | Strain Energy (kcal/mol) | Method/Reference |

| Cyclopropane | C₃H₆ | 3 | 27.6 - 28.6 | Heat of Combustion / CBS-APNO[3][4] |

| Cyclobutane | C₄H₈ | 4 | 26.3 | Heat of Combustion[4] |

| Cyclopentane | C₅H₁₀ | 5 | ~7.4 | Experimental[5] |

| Cyclohexane | C₆H₁₂ | 6 | 0.6 - 2.2 | G3(MP2) / CBS-APNO[1][3] |

| Cyclooctyne | C₈H₁₂ | 8 | ~18-20 | Estimated from reactivity[5] |

| Cyclododecane | C₁₂H₂₄ | 12 | ~3.2 | Experimental Estimate |

The data illustrates that strain is high in small rings, minimized in cyclohexane, and then rises again in medium rings before decreasing in larger rings like cyclododecane. The strain in cyclooctyne highlights the significant energetic penalty of bending the alkyne unit in a medium-sized ring. This compound, with a larger and more flexible ring, is expected to have less strain than cyclooctyne, but significantly more than the nearly strain-free cyclododecane.

Mandatory Visualizations

Diagram 1: Theoretical Approaches to RSE Calculation

Caption: A diagram illustrating the primary theoretical frameworks for calculating Ring Strain Energy (RSE).

Diagram 2: Computational Workflow for RSE

Caption: A step-by-step workflow for the computational calculation of Ring Strain Energy (RSE).

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for Cyclododecyne in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and widely adopted bioorthogonal ligation strategy. This "click chemistry" reaction enables the covalent conjugation of biomolecules with probes, tags, or therapeutic agents under mild, physiological conditions without the need for cytotoxic copper catalysts. The reaction's efficiency is driven by the ring strain of the cycloalkyne, which readily reacts with an azide partner to form a stable triazole linkage.

While cyclooctyne derivatives are the most extensively studied and utilized reagents in SPAAC due to their high reactivity, other cycloalkynes, such as cyclododecyne, present an alternative scaffold. It is important to note that the reactivity of cycloalkynes in SPAAC is inversely correlated with ring size; larger rings possess less strain and therefore exhibit slower reaction kinetics.[1] Consequently, publicly available data on the specific reaction rates and detailed protocols for this compound are limited compared to their eight-membered counterparts.

These application notes provide a comprehensive overview of the use of this compound in bioconjugation, including comparative kinetic data with other cycloalkynes, a generalized experimental protocol that can be adapted for this compound, and key considerations for its application in drug development and research.

Data Presentation: Comparative Kinetics of Cycloalkynes in SPAAC

To provide a context for the expected reactivity of this compound, the following table summarizes the second-order rate constants for the reaction of various cycloalkynes with benzyl azide, a standard reference azide for kinetic studies.[1] It is anticipated that the rate constant for this compound would be lower than that of cyclooctyne derivatives.

| Cycloalkyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Solvent | Temperature (°C) |

| Bicyclo[6.1.0]non-4-yn-9-ylmethanol | BCN | 0.15 | DMSO | 37 |

| Dibenzocyclooctyne-PEG4-acid | DBCO | 2.1 ± 0.2 | PBS, pH 7.4 | 37 |

| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | - | 3.5 | Not Specified | Not Specified |

Experimental Protocols

This section provides a detailed, generalized protocol for the bioconjugation of an azide-modified protein with a this compound-functionalized molecule. This protocol should be considered a starting point, and optimization of reaction conditions (e.g., incubation time, reagent concentrations) is highly recommended when using this compound due to its expected lower reactivity.

Protocol: Labeling of an Azide-Modified Antibody with a this compound-PEG-Fluorophore Conjugate

1. Materials and Reagents:

-

Azide-modified antibody (e.g., produced by metabolic labeling or chemical modification)

-

This compound-PEG-Fluorophore conjugate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Protein concentration determination assay (e.g., BCA assay)

-

Size-exclusion chromatography (SEC) column for protein purification

-

SDS-PAGE analysis reagents and equipment

-

Fluorescence spectrophotometer

2. Preparation of Reagents:

-

Azide-Modified Antibody Solution:

-

Prepare a stock solution of the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.

-

Determine the precise concentration using a protein assay.

-

-

This compound-PEG-Fluorophore Stock Solution:

-

Dissolve the this compound-PEG-Fluorophore conjugate in anhydrous DMSO to prepare a 10 mM stock solution.

-

Store the stock solution at -20°C, protected from light.

-

3. Bioconjugation Reaction:

-

In a microcentrifuge tube, add the azide-modified antibody solution.

-

Add the this compound-PEG-Fluorophore stock solution to the antibody solution to achieve a final molar excess of the this compound reagent (e.g., 10- to 50-fold molar excess over the antibody). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

-

Gently mix the reaction solution by pipetting.

-

Incubate the reaction at room temperature or 37°C for 4-24 hours. The longer incubation time is suggested to compensate for the potentially slower kinetics of this compound. The reaction can be performed with gentle shaking.

4. Purification of the Conjugate:

-

After the incubation period, purify the antibody-fluorophore conjugate from the excess, unreacted this compound reagent using a size-exclusion chromatography (SEC) column (e.g., a desalting column) equilibrated with PBS.

-

Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for the antibody) and the excitation/emission wavelengths of the fluorophore.

-

Pool the fractions containing the purified conjugate.

5. Characterization of the Conjugate:

-

Protein Concentration: Determine the concentration of the purified conjugate using a protein assay.

-

Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm and the maximum absorbance wavelength of the fluorophore.

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm.

-

-

SDS-PAGE Analysis:

-

Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm the covalent attachment of the fluorophore to the antibody and to assess the purity of the conjugate. A shift in the molecular weight of the antibody chains will be observed upon successful conjugation.

-

-

Functional Analysis:

-

If applicable, perform a functional assay (e.g., ELISA, flow cytometry) to confirm that the conjugation process has not compromised the biological activity of the antibody.

-

Mandatory Visualizations

Diagram of the SPAAC Bioconjugation Workflow

Caption: Workflow for bioconjugation using SPAAC.

Diagram of a Generalized Signaling Pathway Application

Caption: Targeted drug delivery via extracellular SPAAC.

Stability and Handling of this compound

Cycloalkynes, including this compound, are generally stable compounds that can be handled under normal laboratory conditions. However, their stability in aqueous buffers over extended periods, particularly at physiological pH and temperature, should be considered.

-

Storage: this compound derivatives are best stored as solids or in anhydrous organic solvents (e.g., DMSO, DMF) at -20°C or -80°C, protected from light and moisture.

-

Aqueous Stability: While generally stable, the long-term stability of this compound in aqueous buffers should be experimentally verified for specific applications, especially for reactions requiring prolonged incubation times. The stability can be assessed by techniques such as NMR or LC-MS over time in the buffer of choice.

-

Compatibility: SPAAC is compatible with a wide range of functional groups present in biomolecules. However, it is always good practice to ensure that the specific this compound derivative and the reaction conditions do not interfere with the structure and function of the biomolecule of interest.

Conclusion

This compound offers a potential alternative to the more common cyclooctyne reagents for bioconjugation via SPAAC. While its larger ring size and consequently lower ring strain suggest slower reaction kinetics, it may still be a suitable tool for applications where rapid reaction rates are not a critical requirement. The provided generalized protocol serves as a robust starting point for researchers and drug development professionals to explore the use of this compound in their specific bioconjugation strategies. Careful optimization of reaction parameters and thorough characterization of the resulting conjugates are essential for successful implementation.

References

Application Notes and Protocols for Cyclododecyne in Protein and Peptide Labeling

A Bioorthogonal Approach Utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool for bioorthogonal chemistry, enabling the specific covalent labeling of biomolecules in complex biological systems.[][2] This reaction occurs between a strained alkyne and an azide, proceeding rapidly at physiological temperatures and pH without the need for a toxic copper catalyst.[3][4] The driving force for this "click chemistry" reaction is the relief of ring strain in the cyclic alkyne, leading to the formation of a stable triazole linkage.

While cyclooctyne derivatives such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO) are the most commonly employed strained alkynes for SPAAC due to their favorable kinetics and stability, this document outlines the theoretical application and generalized protocols for utilizing cyclododecyne for the labeling of proteins and peptides.[3][5]

Note: this compound is not a commonly reported reagent for protein and peptide labeling in the scientific literature. The protocols and data presented here are based on the general principles of SPAAC and are intended to serve as a foundational guide for researchers exploring the use of this less-characterized strained alkyne. The reactivity of this compound in SPAAC is expected to be significantly lower than that of cyclooctynes due to reduced ring strain.

Principle of SPAAC Labeling

The labeling strategy involves two key steps:

-

Metabolic or Enzymatic Incorporation of an Azide: An azide-bearing unnatural amino acid is incorporated into the target protein or peptide. This can be achieved through genetic code expansion technology or by postsynthetic modification.

-

Bioorthogonal Ligation with this compound: The azide-modified protein is then treated with a this compound-containing probe (e.g., linked to a fluorophore, biotin, or drug molecule). The SPAAC reaction results in the formation of a stable covalent bond between the protein and the probe.

Quantitative Data: Comparison of Strained Alkynes in SPAAC

Due to the lack of published data for this compound, the following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a model azide compound. This data provides a benchmark for the expected reactivity in SPAAC reactions. The reactivity of this compound is predicted to be considerably lower than these values.

| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| Dibenzocyclooctyne | DBCO/ADIBO | ~ 0.90 | [6] |

| Bicyclo[6.1.0]nonyne | BCN | 0.012 - 0.024 | [6] |

| DIBAC | ~1.9 | [7] | |

| DIFO | Data not readily available for direct comparison | ||

| This compound | Not Reported |

Experimental Protocols

The following are generalized protocols for the labeling of proteins and peptides using a strained alkyne like this compound via SPAAC. These protocols are adapted from established procedures for cyclooctyne-based labeling and may require optimization for this compound.

Protocol 1: In Vitro Labeling of an Azide-Modified Protein

This protocol describes the labeling of a purified protein containing an azide functional group with a this compound-functionalized probe.

Materials:

-

Azide-modified protein (e.g., containing p-azido-L-phenylalanine) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

This compound-probe conjugate (e.g., this compound-Fluorophore) dissolved in a compatible solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography columns or dialysis cassettes for purification

-

SDS-PAGE analysis equipment

-

Fluorescence scanner or mass spectrometer for analysis

Procedure:

-

Protein Preparation: Prepare a solution of the azide-modified protein in the reaction buffer at a final concentration of 1-10 mg/mL (typically 10-100 µM).

-

Reagent Preparation: Prepare a stock solution of the this compound-probe in DMSO at a concentration of 1-10 mM.

-

Labeling Reaction: Add the this compound-probe stock solution to the protein solution to achieve a final molar excess of the probe (e.g., 10- to 50-fold molar excess over the protein). The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Due to the anticipated lower reactivity of this compound, a longer incubation time (e.g., 12-48 hours) may be necessary compared to reactions with cyclooctynes (typically 1-4 hours). The reaction progress can be monitored by techniques like mass spectrometry or SDS-PAGE with fluorescence imaging.

-

Purification: Remove the unreacted this compound-probe by size-exclusion chromatography or dialysis.

-

Analysis: Confirm the labeling efficiency by SDS-PAGE followed by Coomassie staining and fluorescence imaging (if a fluorescent probe was used). The degree of labeling can be quantified by mass spectrometry.

Protocol 2: Labeling of Proteins on the Surface of Live Cells

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display azide groups.

Materials:

-

Mammalian cells cultured in appropriate media

-

Azide-containing metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to label sialic acids on glycoproteins)

-

This compound-probe conjugate (water-soluble)

-

Cell culture medium

-

PBS (pH 7.4)

-

Flow cytometer or fluorescence microscope for analysis

Procedure:

-

Metabolic Labeling: Culture the cells in a medium supplemented with the azide-containing precursor (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation of the azide groups into cell surface glycans.

-

Cell Harvesting and Washing: Gently harvest the cells and wash them three times with ice-cold PBS to remove any un-incorporated precursor.

-

Labeling Reaction: Resuspend the cells in fresh, serum-free cell culture medium containing the water-soluble this compound-probe (e.g., 10-100 µM).

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 1-4 hours. Longer incubation times may be required for this compound.

-

Washing: Wash the cells three times with ice-cold PBS to remove the unreacted probe.

-

Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence signal or by fluorescence microscopy to visualize the localization of the labeled proteins.

Visualizations

General Workflow for SPAAC Labeling of Proteins

Caption: General workflow for protein labeling using SPAAC.

Chemical Reaction of this compound with an Azide

Caption: SPAAC reaction between this compound and an azide.

References

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]

- 6. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strain-Promoted Cycloaddition of Cyclododecyne with Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the high ring strain of a cyclic alkyne to accelerate the [3+2] cycloaddition with an azide, forming a stable triazole linkage. While significant research has focused on highly reactive cyclooctynes and cyclononynes, larger ring systems such as cyclododecyne represent a less-explored area of SPAAC.

These application notes provide a comprehensive overview of the theoretical and practical aspects of using this compound in SPAAC reactions. Due to a notable lack of specific experimental data for this compound in the scientific literature, this document presents a generalized protocol and comparative data to guide researchers in applying this chemistry. The lower ring strain of this compound compared to smaller cycloalkynes results in significantly lower reaction rates, a critical consideration for experimental design.[3]

Principle of the Method

The driving force for SPAAC is the release of ring strain in the cycloalkyne upon forming the more stable, planar triazole ring. The reactivity of the cycloalkyne is inversely proportional to its ring size; smaller rings are more strained and therefore more reactive.[3] this compound, a 12-membered ring, possesses considerably less ring strain than the commonly used 8-membered cyclooctynes. Consequently, the reaction kinetics for this compound in SPAAC are expected to be substantially slower. This necessitates adjustments to experimental conditions, such as longer reaction times, higher concentrations of reactants, or elevated temperatures, to achieve satisfactory yields.

Applications in Drug Development and Research